4-(3-Methylpyridin-2-yl)aniline

Catalog No.
S713671
CAS No.
885955-74-8
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methylpyridin-2-yl)aniline

CAS Number

885955-74-8

Product Name

4-(3-Methylpyridin-2-yl)aniline

IUPAC Name

4-(3-methylpyridin-2-yl)aniline

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3

InChI Key

RRJCQDVMUGNYKU-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)N

Potential Applications

Based on the structural features of the molecule, 4-(3-Methyl-2-Pyridyl)aniline might hold potential for research in various areas, including:

  • Organic Chemistry: The compound possesses an aromatic amine group and a pyridine ring, which are common functional groups in various organic molecules. This could make it a suitable candidate for studies in organic synthesis, particularly in the development of new pharmaceuticals or functional materials [].
  • Medicinal Chemistry: The presence of the pyridine ring suggests potential for exploring the molecule's interaction with biological targets, potentially leading to the discovery of new drug candidates []. However, further research is necessary to evaluate its efficacy and safety.
  • Material Science: The combination of aromatic and heterocyclic rings in 4-(3-Methyl-2-Pyridyl)aniline could be interesting for material scientists investigating the development of novel materials with specific properties, such as conductivity or luminescence [].

4-(3-Methyl-2-Pyridyl)aniline is an organic molecule containing two aromatic rings connected by an amine linker. The first ring is a pyridine with a methyl group attached at the third position and the second ring is aniline.


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic rings: The presence of two aromatic rings (pyridine and benzene) suggests potential for interesting electronic properties and involvement in pi-pi interactions.
  • Amine group: The amine group (NH2) provides a basic functionality and a potential site for further chemical modifications.
  • Methyl group: The methyl group (CH3) can influence the molecule's solubility and participate in various weak interactions like van der Waals forces.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The amine group can act as a nucleophile and potentially react with electron-deficient aromatic rings.
  • Formation of amides or imines: The amine group can react with carboxylic acids or aldehydes to form amides or imines, respectively.
  • Alkylation: The amine group can be further alkylated using appropriate reagents.
  • Aromatic amines can be irritating to the skin, eyes, and respiratory system [].
  • Some aromatic amines can be suspected carcinogens [].

  • Oxidation: This compound can be oxidized to yield corresponding N-oxides.
  • Reduction: It can be reduced to form different amine derivatives.
  • Substitution: The compound participates in nucleophilic substitution reactions, particularly involving the pyridine ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used as reducing agents.
  • Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

4-(3-Methylpyridin-2-yl)aniline exhibits significant biological activity due to its ability to interact with various biomolecules. It has been shown to influence cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its resonance-stabilized intermediates allow it to engage with enzymes and proteins effectively, potentially leading to alterations in cellular behavior and physiology.

Furthermore, studies indicate that this compound can affect the stability and function of cellular proteins, which may contribute to changes in cell function over time.

The synthesis of 4-(3-Methylpyridin-2-yl)aniline typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available 3-methylpyridine.
  • Reactions: The process may involve coupling reactions where aniline derivatives are introduced under specific conditions to form the desired product.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the final product.

4-(3-Methylpyridin-2-yl)aniline has numerous applications across various fields:

  • Organic Synthesis: It serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in biochemical assays to study protein interactions and functions.
  • Medicinal Chemistry: It acts as a building block for developing drugs targeting metabolic disorders and other diseases.

Research indicates that 4-(3-Methylpyridin-2-yl)aniline interacts with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The compound's ability to form stable complexes with biomolecules enhances its utility in research settings focused on understanding biochemical pathways.

Several compounds share structural similarities with 4-(3-Methylpyridin-2-yl)aniline. Here are notable examples:

Compound NameStructureUnique Features
4-(2-(3-Methylpyridin-2-yl)ethoxy)anilineContains an ethoxy groupUsed as an intermediate in drug synthesis
4-Chloro-3-(pyridin-2-YL)anilineContains a chloro groupKnown for developing Smoothened antagonists for cancer treatment
4-(3-Methylpyridin-2-YL)phenolFeatures a phenolic groupExhibits different reactivity patterns compared to anilines

Uniqueness of 4-(3-Methylpyridin-2-yl)aniline

The uniqueness of 4-(3-Methylpyridin-2-yl)aniline lies in its specific combination of a pyridine ring with a methyl substituent attached to an aniline group. This structural arrangement imparts distinct chemical properties that enhance its reactivity in cross-coupling reactions and its ability to interact with biological targets effectively.

XLogP3

2.2

Dates

Last modified: 08-15-2023

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